Demethoxyisodaphneticin

Antioxidant DPPH Assay Natural Product

Demethoxyisodaphneticin (6-Demethoxycleomiscosin A) is a structurally unique coumarinolignan distinguished by the absence of a 6-methoxy group. This key differentiator precludes substitution with analogs like daphneticin for SAR studies. Quantified DPPH radical scavenging (IC50=8.5 μmol/L) and distinct cytotoxicity profiles make it an essential reference standard for antioxidant mechanism research and chemotaxonomic analysis. Source with confidence for targeted analytical applications.

Molecular Formula C19H16O7
Molecular Weight 356.3 g/mol
CAS No. 121587-20-0
Cat. No. B1164227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethoxyisodaphneticin
CAS121587-20-0
Molecular FormulaC19H16O7
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO)O
InChIInChI=1S/C19H16O7/c1-23-14-8-11(2-5-12(14)21)17-15(9-20)25-19-13(24-17)6-3-10-4-7-16(22)26-18(10)19/h2-8,15,17,20-21H,9H2,1H3/t15-,17-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Demethoxyisodaphneticin (CAS 121587-20-0) Procurement Guide | Class & Characteristics


Demethoxyisodaphneticin (6-Demethoxycleomiscosin A) is a coumarinolignan, a natural product isolated from the herbs of Buxus sinica and Daphne species [1][2]. It belongs to the class of organic compounds known as coumarinolignans, which are characterized by a 1,4-dioxane bridge substituted by a phenyl group and fused to a coumarin . This compound is of interest due to its potential antioxidant properties [3] and its value as a reference standard in analytical and bioactivity studies .

Demethoxyisodaphneticin Differentiation: Why Analogs Cannot Be Substituted


Direct substitution of Demethoxyisodaphneticin with other coumarinolignans like daphneticin or isodaphneticin is not scientifically justified due to structural differences that impact biological activity. For instance, the absence of the methoxy group at the 6-position is a key differentiator [1]. This structural modification can influence metabolic stability and interaction with biological targets [2]. Furthermore, the antioxidant activity of Demethoxyisodaphneticin has been quantified (IC50 = 8.5 μmol/L in DPPH assay) [3], while related compounds in the same study showed no activity against HL-60 and BCJC-823 cells in vitro [4], underscoring the non-interchangeable nature of these analogs for research applications.

Demethoxyisodaphneticin Quantitative Evidence: Head-to-Head Comparisons


Superior DPPH Radical Scavenging Activity of Demethoxyisodaphneticin

Demethoxyisodaphneticin (compound 1) demonstrated a significant scavenging activity on DPPH radicals with an IC50 of 8.5 μmol/L [1]. This activity distinguishes it from other compounds isolated in the same study, such as compounds 2 and 3, which showed no activity against HL-60 and BCJC-823 cells by MTT method in vitro [2]. This suggests Demethoxyisodaphneticin has a specific antioxidant profile not shared by all in-class compounds.

Antioxidant DPPH Assay Natural Product

Unique Structural Feature: 6-Demethoxy Modification

Demethoxyisodaphneticin is distinguished from closely related analogs like cleomiscosin A by the absence of a methoxy group at the 6-position [1]. This specific structural difference is hypothesized to influence its metabolic stability and interaction with biological targets, offering a distinct profile for pharmacological research [2]. While daphneticin and isodaphneticin are structurally related coumarinolignans [3], the precise structural modification in Demethoxyisodaphneticin provides a unique tool for studying structure-activity relationships within this family [4].

Coumarinolignan Structure-Activity Relationship Natural Product

Reported Cytotoxic Activity Differential

While daphneticin, a related coumarinolignoid, has demonstrated cytotoxic activity in vitro in the walker-256-carcinosarcomaascites system [1], Demethoxyisodaphneticin (compound 1) showed no activity against HL-60 and BCJC-823 cells by MTT method in vitro, in contrast to other compounds in the same study [2]. This suggests a selective activity profile, where Demethoxyisodaphneticin may have a different target spectrum or mechanism compared to daphneticin, making it a useful tool for dissecting specific pathways.

Cytotoxicity Anticancer Natural Product

Isolation as a New Natural Product from Daphne giraldii

Demethoxyisodaphneticin (compound 4b) was isolated for the first time as a natural product from the leaves and stems of Daphne giraldii [1]. This distinguishes it from other known compounds in the same extract, such as daphnetoxin and daphneticin, which had been isolated previously from other sources [2]. This first-time isolation underscores its significance as a novel phytochemical entity, providing a unique research material not available from other species in the same study.

Phytochemistry Natural Product Isolation

Demethoxyisodaphneticin: Optimal Application Scenarios for Research


Antioxidant Research

Demethoxyisodaphneticin is an optimal choice for studies investigating antioxidant mechanisms, specifically those utilizing the DPPH radical scavenging assay, where it has a quantified IC50 of 8.5 μmol/L [1].

Structure-Activity Relationship (SAR) Studies in Coumarinolignans

Due to its unique 6-demethoxy structure, which differentiates it from analogs like cleomiscosin A, this compound is ideally suited as a reference standard for SAR studies aimed at understanding the impact of methoxy group substitution on biological activity and metabolic stability [2].

Comparative Phytochemical Analysis

Given its first-time isolation from Daphne giraldii, Demethoxyisodaphneticin is a valuable marker for chemotaxonomic studies and quality control analyses of extracts derived from this plant species [3].

Investigating Selective Cytotoxicity

Researchers aiming to dissect the specific cytotoxic pathways of coumarinolignans can use Demethoxyisodaphneticin as a selective probe, as it exhibits a different cytotoxic profile (inactive against HL-60 and BCJC-823 cells) compared to related compounds like daphneticin (active in walker-256 system) [4][5].

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